N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Incorporation of the cyano group: This can be done using cyanation reactions, often involving reagents like sodium cyanide or trimethylsilyl cyanide.
Final assembly: The final step would involve coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanooxan-4-YL)-5-(thiophen-2-YL)-1,3-oxazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(4-Cyanooxan-4-YL)-5-(pyridin-2-YL)-1,3-oxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-8-14(3-6-19-7-4-14)17-13(18)11-12(21-9-16-11)10-2-1-5-20-10/h1-2,5,9H,3-4,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYWJIBEJLBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(OC=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.